Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
Executive Summary
In modern drug discovery, the architectural design of linkers and bifunctional building blocks is as critical as the pharmacophores they connect. Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate (CAS: 1250087-06-9) is a highly specialized, commercially available intermediate utilized extensively in the synthesis of targeted protein degraders (PROTACs), molecular glues, and peptidomimetics[1]. Combining a rigidified cyclic urea core (imidazolidin-2-one) with an orthogonal methyl propanoate ester, this molecule provides structural pre-organization that minimizes entropic penalties during target binding.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-ready synthetic workflows, providing a comprehensive guide for drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical and chemical properties of CAS 1250087-06-9 is essential for predicting its behavior in both synthetic workflows and biological systems[1].
| Property | Value | Analytical Significance |
| Chemical Name | Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate | Standard IUPAC nomenclature. |
| CAS Number | 1250087-06-9 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C8H14N2O3 | Indicates a highly functionalized, low-molecular-weight scaffold. |
| Molecular Weight | 186.21 g/mol | Ideal low-MW building block; keeps total PROTAC MW within acceptable limits. |
| TPSA (Calculated) | ~46.6 Ų | Optimal polarity; ensures aqueous solubility without compromising membrane permeability. |
| H-Bond Donors | 0 | Both nitrogens are substituted, preventing unwanted non-specific H-bond donation. |
| H-Bond Acceptors | 3 | Two carbonyl oxygens and the urea system act as strong H-bond acceptors. |
| Standard Purity | ≥95% | Verified via HPLC and 1H-NMR for reproducible downstream synthesis[1]. |
Chemical Mechanistic Insights
The imidazolidin-2-one ring acts as a privileged bioisostere for linear amides and carbamates. Unlike flexible alkyl linkers (e.g., PEGs), the cyclic urea restricts the conformational ensemble of the molecule. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to a target protein. Furthermore, the strong dipole moment of the urea moiety enhances aqueous solubility, effectively offsetting the lipophilicity often introduced by bulky target-binding ligands.
The methyl ester provides an orthogonal reactive handle. It remains stable under neutral or mildly acidic conditions but can be selectively hydrolyzed to yield the free carboxylic acid, setting the stage for subsequent amide coupling without disturbing the cyclic urea core.
Synthetic Methodology: Aza-Michael Addition Protocol
The most efficient route to synthesize or scale Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is via a base-catalyzed aza-Michael addition of 1-methylimidazolidin-2-one to methyl acrylate[2][3].
Workflow for the DBU-catalyzed aza-Michael addition to synthesize CAS 1250087-06-9.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield and purity through strategic checkpoints.
1. Reagent Preparation & Setup:
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Charge a flame-dried, argon-purged round-bottom flask with 1-methylimidazolidin-2-one (1.0 equiv, 10 mmol).
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Add anhydrous Acetonitrile (MeCN) (0.5 M). Causality: MeCN is chosen due to its polar aprotic nature, which stabilizes the transition state of the aza-Michael addition while preventing protic quenching of the nucleophile.
2. Reaction Initiation:
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Add Methyl acrylate (1.2 equiv, 12 mmol) dropwise at room temperature.
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Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv, 1 mmol) as the catalyst. Causality: DBU is selected because its strong amidine base character efficiently deprotonates the secondary amine of the imidazolidin-2-one ring, enhancing its nucleophilicity. Crucially, its non-nucleophilic nature prevents competitive transesterification or hydrolysis of the methyl ester, a common side reaction with aqueous inorganic bases[2][3].
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Heat the mixture to 80°C under reflux for 12 hours.
3. Real-Time Validation (LC-MS Monitoring):
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Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The reaction is deemed complete when the starting material peak (m/z 101 [M+H]+) disappears and the product peak (m/z 187 [M+H]+) dominates the chromatogram.
4. Quenching and Workup:
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Cool the reaction to room temperature and concentrate under reduced pressure to remove MeCN and excess methyl acrylate.
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Dilute the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NH4Cl to neutralize and remove the DBU catalyst.
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Extract the aqueous layer with EtOAc (2x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
5. Purification:
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Purify via flash column chromatography (Silica gel, Eluent: gradient of Hexanes/EtOAc) to afford Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate as a colorless to pale yellow oil (Typical Yield: >85%).
Applications in Advanced Therapeutics
In the realm of Targeted Protein Degradation (TPD), the flexibility of a linker can dictate the success or failure of a PROTAC. Highly flexible linkers often suffer from "linker collapse," where the molecule folds onto itself, preventing the formation of the critical ternary complex between the Protein of Interest (POI) and the E3 Ligase.
By incorporating the rigidified cyclic urea motif of CAS 1250087-06-9, medicinal chemists can project the POI ligand and E3 binder into distinct vectors, enhancing the cooperative binding thermodynamics.
Integration of CAS 1250087-06-9 into a PROTAC ternary complex for targeted degradation.
Downstream Workflow: Ester Hydrolysis for Amide Coupling
To utilize this molecule as a linker, the methyl ester must first be converted to a carboxylic acid:
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Dissolve CAS 1250087-06-9 in a 3:1:1 mixture of THF/MeOH/H2O.
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Add LiOH·H2O (2.0 equiv) and stir at room temperature for 2 hours. Causality: LiOH provides mild saponification, cleanly hydrolyzing the ester without opening the highly stable cyclic urea ring.
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Acidify with 1M HCl to pH ~3, extract with EtOAc, and concentrate to yield the free propanoic acid derivative, ready for standard HATU/DIPEA mediated amide coupling to a POI ligand.
References
- Title: Product Name Index - Ambeed.
- Source: mdpi.
- Source: researchgate.
